sodium;prop-2-enyl (2E)-2-(2-amino-1,3-thiazol-4-yl)-2-oxidoiminoacetate
sodium;prop-2-enyl (2E)-2-(2-amino-1,3-thiazol-4-yl)-2-oxidoiminoacetate
Brand Name:
Vulcanchem
CAS No.:
104797-49-1
VCID:
VC0027089
InChI:
InChI=1S/C8H9N3O3S.Na/c1-2-3-14-7(12)6(11-13)5-4-15-8(9)10-5;/h2,4,13H,1,3H2,(H2,9,10);/q;+1/p-1/b11-6+;
SMILES:
C=CCOC(=O)C(=N[O-])C1=CSC(=N1)N.[Na+]
Molecular Formula:
C8H8N3NaO3S
Molecular Weight:
249.22
sodium;prop-2-enyl (2E)-2-(2-amino-1,3-thiazol-4-yl)-2-oxidoiminoacetate
CAS No.: 104797-49-1
Cat. No.: VC0027089
Molecular Formula: C8H8N3NaO3S
Molecular Weight: 249.22
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 104797-49-1 |
|---|---|
| Molecular Formula | C8H8N3NaO3S |
| Molecular Weight | 249.22 |
| IUPAC Name | sodium;prop-2-enyl (2E)-2-(2-amino-1,3-thiazol-4-yl)-2-oxidoiminoacetate |
| Standard InChI | InChI=1S/C8H9N3O3S.Na/c1-2-3-14-7(12)6(11-13)5-4-15-8(9)10-5;/h2,4,13H,1,3H2,(H2,9,10);/q;+1/p-1/b11-6+; |
| Standard InChI Key | GYELPRHHAOXYTL-ICSBZGNSSA-M |
| SMILES | C=CCOC(=O)C(=N[O-])C1=CSC(=N1)N.[Na+] |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator